1,4-ビス[(4-クロロフェニル)フェニルメチル]ピペラジン二塩酸塩
説明
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C30H28Cl2N2 . It is an impurity of Buclizine, which is an antiemetic agent .
Synthesis Analysis
The synthesis of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine involves the reaction of piperazine with 4-CBC in toluene at 80°C for 2 hours, followed by refluxing at the same temperature for 12 hours .Molecular Structure Analysis
The molecular weight of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is 487.46 . The compound belongs to the API family of Cetirizine Dihydrochloride, Buclizine Hydrochloride, and Meclozine Dihydrochloride .Physical and Chemical Properties Analysis
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride has a melting point of >180°C (dec.) and a boiling point of 270-275 °C (Press: 1 Torr) . It has a density of 1.228±0.06 g/cm3 (Predicted) and is slightly soluble in Chloroform, DMSO, and Methanol when heated .科学的研究の応用
抗アレルギー活性
この化合物は、一連の新規誘導体の合成に使用されており、そのほとんどはアレルギー性喘息およびアレルギー性痒みに対して有意な効果を示しています {svg_1}。 実際、19のピペラジン誘導体のうち3つ(すなわち、3d、3i、および3r)は、陽性対照薬であるレボセチリジンよりもアレルギー性喘息に対する効力が強くなっています {svg_2}。 一方、アレルギー性痒みの試験では、19の化合物のうち5つ(すなわち、3b、3g、3k、3o、および3s)は、レボセチリジンよりも強力な活性を示しています {svg_3}.
新規誘導体の合成
この化合物は、一連の新規誘導体を合成するためのベースとして使用されてきました {svg_4}。 これらの誘導体は、in vivoでの抗アレルギー活性を試験されており、そのほとんどが有意な効果を示しています {svg_5}.
アレルギーの治療
この化合物は、アレルギーの治療に使用されてきました {svg_6}。 ヒスタミンよりもH1受容体への親和性が高く、アレルギーの治療に臨床的に有用であることがわかっています {svg_7}.
ピペラジン系薬物のファーマコフォア
この化合物は、ほとんどのピペラジン系薬物と共通のファーマコフォアであるジフェニルメチルピペラジンを共有しています {svg_8}。 これは、新規医薬品の開発において貴重な化合物となっています {svg_9}.
合成方法
ピペラジン誘導体の合成における最近の進歩には、1,2-ジアミン誘導体とスルホニウム塩の環化、Ugi反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加などの方法が含まれています {svg_10}。 これらの方法は、この化合物の合成に適用されてきました {svg_11}.
抗炎症活性
報告されたスルホンアミドのいくつかの誘導体は、良好な抗炎症活性を示しました {svg_12}。 この化合物はスルホンアミドと組み合わせることができるため、レボセチリジンのファーマコフォアと相乗作用を生み出す可能性があり、新しい組み合わせ化合物はレボセチリジンよりも強力になる可能性があります {svg_13}.
Safety and Hazards
作用機序
Target of Action
The primary target of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
As an H1-antihistamine , 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride binds to the H1 receptor, preventing histamine from binding and exerting its effects . This results in a reduction of allergic symptoms.
Biochemical Pathways
Upon binding to the H1 receptor, 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, and increased vascular permeability . These effects are typically associated with allergic reactions.
Pharmacokinetics
As an h1-antihistamine, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The binding of 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride to the H1 receptor leads to a reduction in the symptoms of allergies, such as itching, redness, and swelling . It may also have antiemetic properties, as it is an impurity of Buclizine, an antiemetic agent .
特性
IUPAC Name |
1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2N2.2ClH/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26;;/h1-18,29-30H,19-22H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQNCKNBPYHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346451-15-8, 856841-95-7 | |
Record name | 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。